Cas no 2227698-89-5 (rac-tert-butyl N-{3-(1R,2S)-2-aminocyclopropyl-4-chlorophenyl}carbamate)

Technical Introduction: rac-tert-Butyl N-{3-(1R,2S)-2-aminocyclopropyl-4-chlorophenyl}carbamate is a chiral cyclopropylamine derivative featuring a tert-butyl carbamate protecting group. Its stereochemically defined structure, incorporating both (1R,2S)-configuration and a 4-chlorophenyl moiety, makes it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting cyclopropane-based scaffolds. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic manipulations, while the amino functionality allows for further derivatization. This compound is suited for applications in medicinal chemistry, such as protease inhibitor development or peptidomimetic design, where rigid, conformationally constrained motifs are critical. Its high purity and well-defined stereochemistry ensure reproducibility in research and industrial-scale processes.
rac-tert-butyl N-{3-(1R,2S)-2-aminocyclopropyl-4-chlorophenyl}carbamate structure
2227698-89-5 structure
Product Name:rac-tert-butyl N-{3-(1R,2S)-2-aminocyclopropyl-4-chlorophenyl}carbamate
CAS No:2227698-89-5
MF:C14H19ClN2O2
MW:282.765862703323
CID:6121197
PubChem ID:165622518
Update Time:2025-05-20

rac-tert-butyl N-{3-(1R,2S)-2-aminocyclopropyl-4-chlorophenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • rac-tert-butyl N-{3-(1R,2S)-2-aminocyclopropyl-4-chlorophenyl}carbamate
    • 2227698-89-5
    • rac-tert-butyl N-{3-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenyl}carbamate
    • EN300-1871052
    • Inchi: 1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-8-4-5-11(15)9(6-8)10-7-12(10)16/h4-6,10,12H,7,16H2,1-3H3,(H,17,18)/t10-,12+/m0/s1
    • InChI Key: GOYPQOMBMYFCQP-CMPLNLGQSA-N
    • SMILES: ClC1=CC=C(C=C1[C@@H]1C[C@H]1N)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 282.1135055g/mol
  • Monoisotopic Mass: 282.1135055g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 64.4Ų

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rac-tert-butyl N-{3-(1R,2S)-2-aminocyclopropyl-4-chlorophenyl}carbamate Related Literature

Additional information on rac-tert-butyl N-{3-(1R,2S)-2-aminocyclopropyl-4-chlorophenyl}carbamate

Professional Introduction to Rac-Tert-butyl N-{3-(1R,2S)-2-aminocyclopropyl-4-chlorophenyl}carbamate (CAS No. 2227698-89-5)

Rac-Tert-butyl N-{3-(1R,2S)-2-aminocyclopropyl-4-chlorophenyl}carbamate, a compound with the CAS number 2227698-89-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular structure of this compound incorporates a tert-butyl group and a N-{3-(1R,2S)-2-aminocyclopropyl-4-chlorophenyl}carbamate moiety, which contribute to its distinct chemical and biological characteristics.

The synthesis of Rac-Tert-butyl N-{3-(1R,2S)-2-aminocyclopropyl-4-chlorophenyl}carbamate involves a multi-step process that requires precise control over reaction conditions and reagent selection. The presence of the 1R,2S-cyclopropylamine moiety is particularly noteworthy, as it introduces chirality into the molecule. This chirality is essential for achieving the desired pharmacological effects, as enantiomers of a compound can exhibit vastly different biological activities. The synthesis typically involves the condensation of an appropriate chlorophenyl derivative with an amino-cyclopropane intermediate, followed by carbamoylation using a tert-butyl carbamate source.

Recent research in the field of medicinal chemistry has highlighted the importance of incorporating cyclopropane rings into drug candidates. The cyclopropane moiety in Rac-Tert-butyl N-{3-(1R,2S)-2-aminocyclopropyl-4-chlorophenyl}carbamate has been shown to enhance binding affinity to certain biological targets. This structural feature has been exploited in the development of novel compounds with improved pharmacokinetic profiles. Studies have demonstrated that the cyclopropane ring can stabilize the conformation of the molecule, leading to increased bioavailability and reduced metabolic degradation.

The 4-chlorophenyl group in the compound's structure is another critical feature that contributes to its biological activity. Chlorophenyl derivatives are well-known for their role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer therapies. The chlorine atom at the para position enhances the electron-withdrawing effect, which can modulate the reactivity and binding properties of the molecule. This has led to interest in exploring derivatives of this compound for potential therapeutic use.

In vitro studies have begun to unravel the mechanism of action of Rac-Tert-butyl N-{3-(1R,2S)-2-aminocyclopropyl-4-chlorophenyl}carbamate. Initial findings suggest that the compound interacts with specific enzymes and receptors involved in cellular signaling pathways. The tert-butyl group, while primarily serving as a steric bulkier group to enhance selectivity, may also play a role in modulating solubility and metabolic stability. Further research is needed to fully elucidate these interactions and understand how they contribute to the compound's overall efficacy.

The potential therapeutic applications of Rac-Tert-butyl N-{3-(1R,2S)-2-aminocyclopropyl-4-chlorophenyl}carbamate are broad and varied. Given its structural complexity and unique properties, it holds promise as a lead compound for further drug development. Researchers are exploring its potential in treating conditions such as inflammation, pain management, and neurodegenerative diseases. The ability to fine-tune its structure through derivatization offers a pathway to develop more potent and selective analogs with improved therapeutic profiles.

The development of new pharmaceuticals relies heavily on advances in synthetic chemistry and biotechnology. The synthesis of Rac-Tert-butyl N-{3-(1R,2S)-2-aminocyclopropyl-4-chlorophenyl}carbamate exemplifies how these disciplines intersect to create innovative solutions for unmet medical needs. The compound's unique structural features make it an attractive candidate for further investigation, both in academic research settings and in industrial drug discovery programs.

As our understanding of biological systems continues to evolve, so too does our ability to design molecules that interact with them in precise ways. Rac-Tert-butyl N-{3-(1R,2S)-2-aminocyclopropyl-4-chlorophenyl}carbamate stands as a testament to this progress, embodying the intersection of chemistry and medicine. Its development underscores the importance of interdisciplinary collaboration in advancing pharmaceutical science.

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